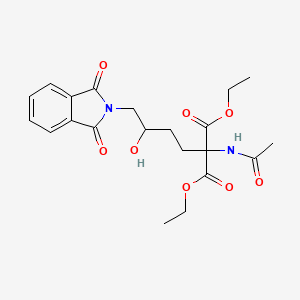

Diethyl 2-acetamido-2-(4-(1,3-dioxoisoindolin-2-yl)-3-hydroxybutyl)malonate

Description

Diethyl 2-acetamido-2-(4-(1,3-dioxoisoindolin-2-yl)-3-hydroxybutyl)malonate is a malonate derivative featuring a complex substituent comprising a 1,3-dioxoisoindolin-2-yl group and a hydroxybutyl chain. This compound belongs to a class of molecules designed for applications in medicinal chemistry and organic synthesis, particularly as intermediates for amino acid derivatives or bioactive molecules. Its synthesis typically involves alkylation reactions followed by functional group transformations. For instance, analogous compounds like Diethyl 2-acetamido-2-((2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)methyl)malonate (2b) are synthesized via alkylation of precursors with methyl iodide in ethanol, followed by hydrolysis under acidic conditions to yield amino acid derivatives . The presence of the acetamido group and malonate backbone enhances its utility in constructing chiral centers and peptidomimetics.

Properties

IUPAC Name |

diethyl 2-acetamido-2-[4-(1,3-dioxoisoindol-2-yl)-3-hydroxybutyl]propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O8/c1-4-30-19(28)21(22-13(3)24,20(29)31-5-2)11-10-14(25)12-23-17(26)15-8-6-7-9-16(15)18(23)27/h6-9,14,25H,4-5,10-12H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENMYGQAOXAGCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC(CN1C(=O)C2=CC=CC=C2C1=O)O)(C(=O)OCC)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-acetamido-2-(4-(1,3-dioxoisoindolin-2-yl)-3-hydroxybutyl)malonate typically involves multiple steps One common method starts with the preparation of the dioxoisoindolinyl intermediate, which is then reacted with a hydroxybutyl derivativeThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-acetamido-2-(4-(1,3-dioxoisoindolin-2-yl)-3-hydroxybutyl)malonate can undergo various chemical reactions, including:

Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The dioxoisoindolinyl moiety can be reduced under specific conditions to yield different derivatives.

Substitution: The acetamido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybutyl group can yield butanone derivatives, while reduction of the dioxoisoindolinyl moiety can produce hydroxyisoindoline derivatives .

Scientific Research Applications

Diethyl 2-acetamido-2-(4-(1,3-dioxoisoindolin-2-yl)-3-hydroxybutyl)malonate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.

Industry: The compound can be used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism by which diethyl 2-acetamido-2-(4-(1,3-dioxoisoindolin-2-yl)-3-hydroxybutyl)malonate exerts its effects involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, while the dioxoisoindolinyl moiety can interact with enzyme active sites. These interactions can inhibit enzyme activity or alter protein function, making the compound useful in studying biochemical pathways .

Comparison with Similar Compounds

Structural Features and Molecular Diversity

The target compound is structurally distinguished from related malonate derivatives by its unique 1,3-dioxoisoindolin-2-yl and 3-hydroxybutyl substituents. Below is a comparative analysis with key analogs:

Key Observations :

- Steric Bulk : The hydroxybutyl chain adds steric hindrance, which may influence reactivity in coupling or cyclization reactions relative to smaller substituents like phenylpropyl .

Biological Activity

Diethyl 2-acetamido-2-(4-(1,3-dioxoisoindolin-2-yl)-3-hydroxybutyl)malonate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 434.4 g/mol. Its structure features a diethyl malonate core, an acetamido group, a hydroxybutyl chain, and a dioxoisoindolin moiety, contributing to its diverse biological activities.

Key Structural Features:

- Diethyl Malonate Core: Common precursor in organic synthesis.

- Acetamido Group: Enhances solubility and biological interactions.

- Dioxoisoindolin Moiety: Known for diverse biological activities.

Biological Activity

Preliminary studies indicate that this compound exhibits several promising biological activities:

- Anticancer Activity: The compound has shown potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Properties: It may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Antioxidant Effects: The compound can scavenge free radicals, thereby protecting cells from oxidative stress.

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism of Action | References |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits cell proliferation | |

| Anti-inflammatory | Reduces cytokine production | |

| Antioxidant | Scavenges free radicals |

Case Studies and Research Findings

Several studies have explored the biological activity of similar malonate derivatives, providing insights into the potential applications of this compound.

Case Study 1: Anticancer Activity

A study conducted on various malonate derivatives demonstrated that compounds with dioxoisoindolin structures exhibited significant cytotoxicity against cancer cell lines. The study highlighted the importance of structural features in enhancing anticancer activity.

Case Study 2: Anti-inflammatory Mechanism

Research investigating the anti-inflammatory effects of malonate derivatives found that these compounds could inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory mediators. This suggests that this compound may have similar effects.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

- Enzyme Inhibition: The acetamido group can form hydrogen bonds with proteins, while the dioxoisoindolin moiety interacts with enzyme active sites.

- Cell Signaling Modulation: The compound may influence signaling pathways related to cell growth and apoptosis.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing Diethyl 2-acetamido-2-(4-(1,3-dioxoisoindolin-2-yl)-3-hydroxybutyl)malonate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via multi-step alkylation and condensation reactions. For example, malonate esters are alkylated using electrophilic intermediates (e.g., bromo- or sulfonyl-containing precursors) in the presence of K₂CO₃ and KI in acetonitrile (ACN), followed by purification via silica gel chromatography . Optimization involves adjusting reaction time, temperature (e.g., 50–80°C), and stoichiometry of reagents. Key intermediates like 4-(1,3-dioxoisoindolin-2-yl)-3-hydroxybutyl groups are introduced using nucleophilic substitution or coupling reactions. Monitoring by TLC and LC-MS ensures intermediate purity .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the structure. For example, the acetamido group (CH₃CONH-) appears as a singlet at ~2.0 ppm (¹H), while the malonate ester (COOEt) shows quartets at ~4.2 ppm (OCH₂CH₃) and a triplet at ~1.3 ppm (CH₃) .

- Mass Spectrometry : High-resolution MS (HRMS) or CI-MS confirms molecular weight. For analogous compounds, [M+1]⁺ peaks are observed (e.g., m/z 419 for a triazole-containing derivative) .

- IR Spectroscopy : Stretching vibrations for carbonyl groups (C=O) in the malonate (1730–1750 cm⁻¹) and isoindolinone (1700–1720 cm⁻¹) moieties are critical .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX) resolve the crystal structure of this compound, and what challenges arise in refinement?

- Methodological Answer : Single-crystal X-ray diffraction data are processed using SHELX (e.g., SHELXL for refinement). Key steps include:

- Data Collection : At 100 K to minimize thermal motion.

- Structure Solution : Direct methods (SHELXD) for phase determination.

- Refinement : Anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks (e.g., O–H···O between hydroxybutyl and malonate groups) are analyzed using ORTEP-3 for visualization .

- Challenges : Disorder in flexible chains (e.g., hydroxybutyl group) requires constraints or split models. R-factors < 0.05 indicate high precision .

Q. What methodologies are used to analyze hydrogen bonding networks in the crystal structure, and how do they influence physicochemical properties?

- Methodological Answer : Graph-set analysis (as per Etter’s rules) categorizes hydrogen bonds into motifs like D (donor) and A (acceptor). For example:

- Intramolecular H-bonds : Between the acetamido NH and malonate carbonyl stabilize conformation.

- Intermolecular H-bonds : Hydroxybutyl OH groups form chains (C(4) motifs) with ester oxygens, affecting solubility and melting point . Tools like Mercury (CCDC) map interactions, while thermal analysis (DSC) correlates stability with H-bond density .

Q. How can molecular docking predict the interaction of this compound with enzymes like pig liver esterase (PLE)?

- Methodological Answer :

- Homology Modeling : Build PLE isoenzyme structures (e.g., PLE2-6) using SWISS-MODEL or Modeller, based on α/β-hydrolase templates.

- Docking Preparation : Protonate the compound at physiological pH (e.g., using OpenBabel) and generate 3D conformers.

- Docking Simulations : AutoDock Vina or GOLD assesses binding poses. The malonate ester moiety often occupies the oxyanion hole, while the isoindolinone group interacts with hydrophobic pockets. Scoring functions (e.g., ΔG < -8 kcal/mol) predict substrate affinity .

- Validation : Compare docking results with experimental hydrolysis rates (HPLC monitoring) to resolve discrepancies .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting NMR or crystallographic data reported for this compound?

- Methodological Answer :

- NMR Discrepancies : Variations in chemical shifts may arise from solvent (CDCl₃ vs. DMSO-d₆) or concentration. Referencing internal standards (TMS) and 2D NMR (COSY, HSQC) resolves overlapping signals .

- Crystallographic Variations : Polymorphism or solvent inclusion (e.g., ACN vs. EtOH) alters unit cell parameters. Re-crystallization in controlled conditions (slow evaporation) and Hirshfeld surface analysis (CrystalExplorer) identify packing differences .

Methodological Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.